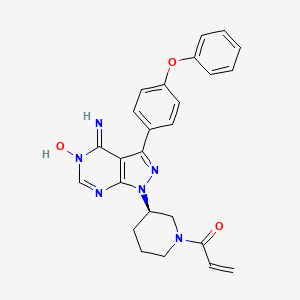
Ibrutinib N1-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ibrutinib N1-Oxide is a derivative of ibrutinib, a well-known Bruton’s tyrosine kinase inhibitor
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ibrutinib N1-Oxide involves several steps, starting from the precursor ibrutinib. The key step is the oxidation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions
Ibrutinib N1-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction is the oxidation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring.
Reduction: It can be reduced back to ibrutinib under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Ibrutinib.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ibrutinib N1-Oxide has several scientific research applications:
作用機序
Ibrutinib N1-Oxide exerts its effects by inhibiting Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This inhibition disrupts the proliferation and survival of malignant B cells. The compound binds covalently to the cysteine residue in the active site of the kinase, leading to irreversible inhibition .
類似化合物との比較
Similar Compounds
Ibrutinib: The parent compound, also a Bruton’s tyrosine kinase inhibitor.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity.
Zanubrutinib: Another Bruton’s tyrosine kinase inhibitor with enhanced potency and selectivity.
Uniqueness
Ibrutinib N1-Oxide is unique due to its specific oxidation state, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. This uniqueness makes it a valuable compound for further research and development in targeted cancer therapies .
特性
分子式 |
C25H24N6O3 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
1-[(3R)-3-[5-hydroxy-4-imino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-25-22(24(26)30(33)16-27-25)23(28-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,26,33H,1,6-7,14-15H2/t18-/m1/s1 |
InChIキー |
OIZIQPXPDWYSJD-GOSISDBHSA-N |
異性体SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |
正規SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


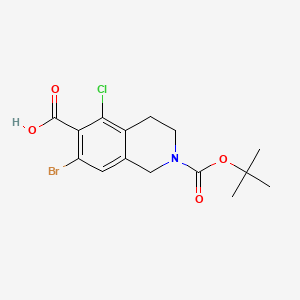
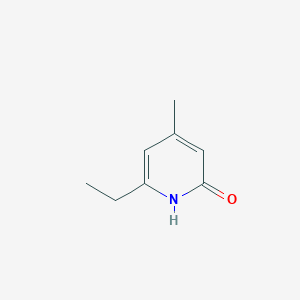
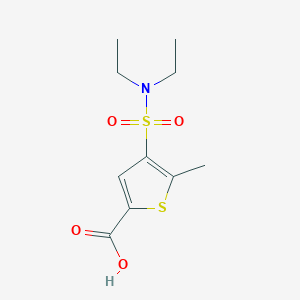

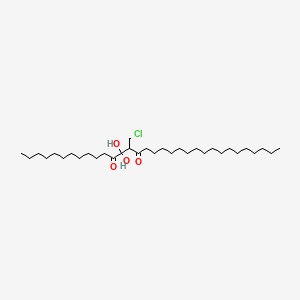
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
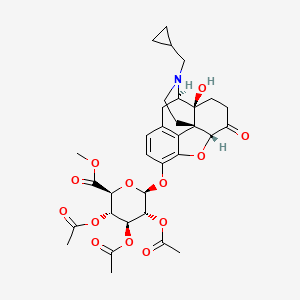
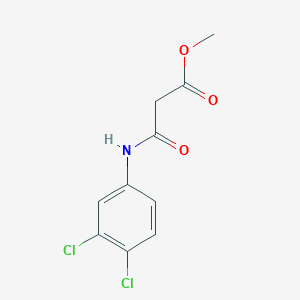
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
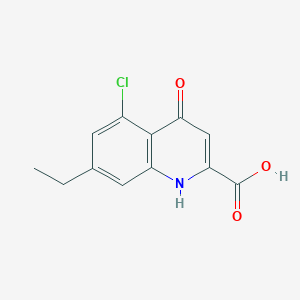
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)
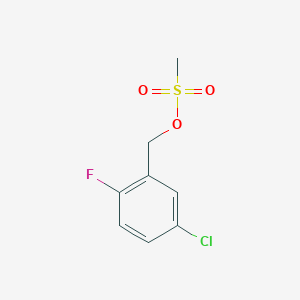
![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)
